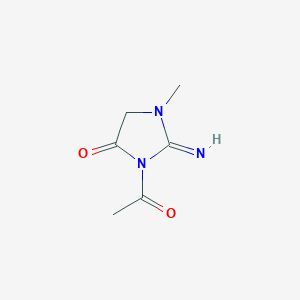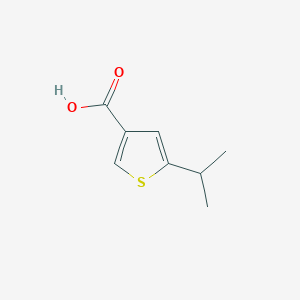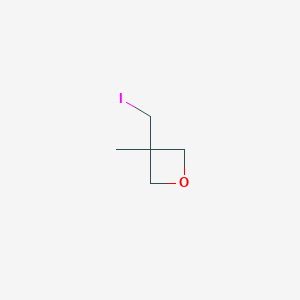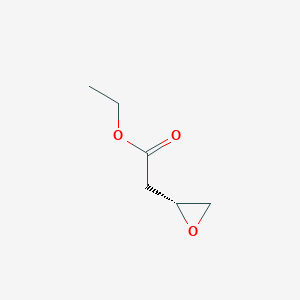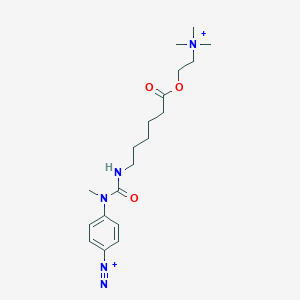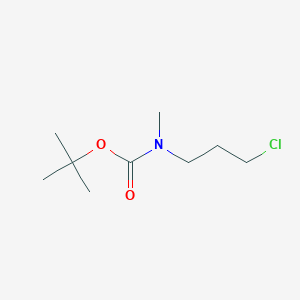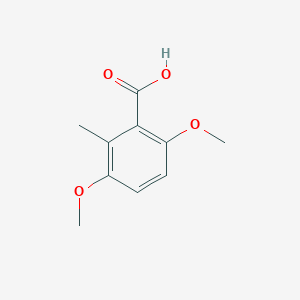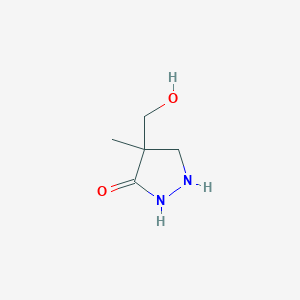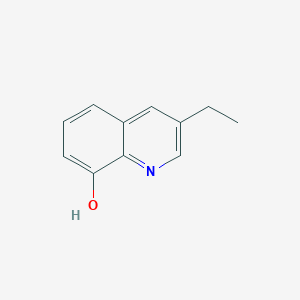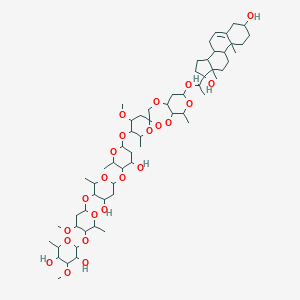
Laga peptide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Laga peptide is a synthetic peptide that has gained significant attention in the scientific community due to its potential therapeutic properties. It belongs to a class of peptides known as cationic antimicrobial peptides (CAPs) that have been shown to possess broad-spectrum antimicrobial activity.
作用機序
Laga peptide exerts its antimicrobial activity by disrupting the cell membrane of pathogens, leading to cell death. It does this by binding to the negatively charged phospholipids in the bacterial cell membrane and causing membrane destabilization. Laga peptide also has the ability to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects:
Laga peptide has been shown to have minimal toxicity towards mammalian cells, making it an attractive candidate for therapeutic use. It has also been demonstrated to modulate the immune response by stimulating the production of cytokines and chemokines. In addition, Laga peptide has been shown to promote wound healing by accelerating the migration and proliferation of fibroblasts and keratinocytes.
実験室実験の利点と制限
Laga peptide has several advantages for laboratory experiments, including its ease of synthesis and purification, broad-spectrum antimicrobial activity, and low toxicity towards mammalian cells. However, its use in vivo may be limited by its susceptibility to degradation by proteases and its potential immunogenicity.
将来の方向性
Several directions for future research on Laga peptide are possible. These include investigating its potential use as a therapeutic agent for bacterial, fungal, and viral infections, exploring its immunomodulatory properties in more detail, and investigating its potential use in drug delivery systems. Additionally, further studies are needed to evaluate its safety and efficacy in vivo and to optimize its pharmacokinetic properties.
合成法
Laga peptide is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin. The resulting crude peptide is then purified using high-performance liquid chromatography (HPLC) to obtain a pure product.
科学的研究の応用
Laga peptide has been extensively studied for its antimicrobial activity against a wide range of bacterial, fungal, and viral pathogens. It has also been shown to possess anti-inflammatory and immunomodulatory properties. In addition, Laga peptide has been investigated for its potential use in wound healing, cancer therapy, and drug delivery.
特性
CAS番号 |
117854-17-8 |
|---|---|
製品名 |
Laga peptide |
分子式 |
C136H215N33O45 |
分子量 |
3032.4 g/mol |
IUPAC名 |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-[(2S)-5-[(2S)-2-[[(2S)-2-[[(2S)-5-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]oxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]oxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]oxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]propanoyl]oxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C136H215N33O45/c1-59(2)47-92(162-108(182)67(16)138)126(200)150-73(22)113(187)157-88(36-43-103(176)177)125(199)167-97(55-81-57-142-58-144-81)131(205)161-91(134(208)211-104(178)44-38-90(159-114(188)74(23)151-129(203)95(50-62(7)8)165-115(189)75(24)152-127(201)93(48-60(3)4)163-109(183)68(17)139)124(198)155-79(28)133(207)214-132(206)78(27)154-111(185)70(19)149-128(202)94(49-61(5)6)164-116(190)76(25)153-130(204)96(51-63(9)10)166-119(193)83(140)33-40-100(170)171)39-46-106(180)213-136(210)99(53-65(13)14)169-118(192)77(26)148-123(197)89(158-112(186)72(21)147-121(195)86(34-41-101(172)173)156-107(181)66(15)137)37-45-105(179)212-135(209)98(52-64(11)12)168-117(191)71(20)145-110(184)69(18)146-122(196)87(35-42-102(174)175)160-120(194)84(141)54-80-56-143-85-32-30-29-31-82(80)85/h29-32,56-79,81,83-84,86-99,143H,33-55,137-141H2,1-28H3,(H,145,184)(H,146,196)(H,147,195)(H,148,197)(H,149,202)(H,150,200)(H,151,203)(H,152,201)(H,153,204)(H,154,185)(H,155,198)(H,156,181)(H,157,187)(H,158,186)(H,159,188)(H,160,194)(H,161,205)(H,162,182)(H,163,183)(H,164,190)(H,165,189)(H,166,193)(H,167,199)(H,168,191)(H,169,192)(H,170,171)(H,172,173)(H,174,175)(H,176,177)/t66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,81?,83-,84-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-/m0/s1 |
InChIキー |
YJAGIIHSFUDVBG-OOEBKATBSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)OC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)OC(=O)CC[C@@H](C(=O)OC(=O)CC[C@@H](C(=O)N[C@@H](C)C(=O)OC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)NC(=O)[C@H](CC3C=NC=N3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)N |
SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1C=NC=N1)C(=O)NC(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)N)C(=O)OC(=O)CCC(C(=O)NC(C)C(=O)OC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)N)NC(=O)C(C)N |
正規SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1C=NC=N1)C(=O)NC(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)N)C(=O)OC(=O)CCC(C(=O)NC(C)C(=O)OC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)N)NC(=O)C(C)N |
同義語 |
LAGA LAGA peptide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



